2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide
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Overview
Description
2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Another approach involves the formation of the pyrrolidine ring from acyclic precursors through intramolecular cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cost-effective reagents and catalysts is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The pyrrolidine ring’s sp3-hybridization allows for efficient exploration of the pharmacophore space .
Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetic acid for cyclization reactions and various oxidants for oxidation reactions . The reaction conditions are typically mild and metal-free, making them suitable for large-scale synthesis .
Major Products Formed: The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, which are valuable intermediates in the synthesis of drugs, dyes, and other fine chemicals .
Scientific Research Applications
2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a versatile scaffold for the synthesis of novel biologically active compounds . In biology and medicine, it has shown potential as an antibacterial and antioxidative agent . Additionally, it is used in the development of drugs targeting various enzymes and receptors .
Mechanism of Action
The mechanism of action of 2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This interaction can lead to different biological profiles and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines, which also feature a pyrrolidine ring . These compounds share similar pharmacological activities and are used in the development of drugs targeting various biological pathways .
Uniqueness: What sets 2-amino-N-(2-(pyrrolidin-1-yl)cyclopentyl)acetamide apart is its unique structural properties, such as the non-planarity of the pyrrolidine ring and its ability to efficiently explore the pharmacophore space . These properties contribute to its potential as a versatile scaffold for drug discovery and development.
Properties
Molecular Formula |
C11H21N3O |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-amino-N-(2-pyrrolidin-1-ylcyclopentyl)acetamide |
InChI |
InChI=1S/C11H21N3O/c12-8-11(15)13-9-4-3-5-10(9)14-6-1-2-7-14/h9-10H,1-8,12H2,(H,13,15) |
InChI Key |
NSQGPBFSHAZUEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCCC2NC(=O)CN |
Origin of Product |
United States |
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